Antifungal agent 64
Description
Significance of Novel Antifungal Agents in Confronting Fungal Pathogens
The need for new antifungal therapies has never been more pressing. Fungal infections are responsible for an estimated 1.5 million deaths annually, a number that is likely an underrepresentation due to gaps in diagnostics and clinical awareness. asm.orgnih.gov The current antifungal arsenal (B13267) is limited, with only a few classes of drugs available for systemic use, such as polyenes, azoles, and echinocandins. nih.gov This limited armamentarium is further threatened by the development of resistance in key pathogenic genera like Candida and Aspergillus. asm.orgfrontiersin.org
The widespread use of existing antifungals in both clinical and agricultural settings has contributed to the selection and proliferation of resistant strains. asm.org For instance, the emergence of multi-drug resistant species like Candida auris poses a serious public health threat due to its resistance to multiple antifungal classes. frontiersin.orgvt.edu The development of novel agents with new mechanisms of action is therefore crucial to overcome these resistance mechanisms and provide effective treatment options for life-threatening fungal infections. tandfonline.com The discovery of new compounds, whether from natural sources or synthetic libraries, is a key objective in modern mycology research. mdpi.comnih.gov
Overview of Antifungal Agent 64 as a Research Compound
"this compound" has been noted in the scientific literature as a specific concentration (64 µg/ml) of an investigational antifungal substance used in minimum inhibitory concentration (MIC) testing. lifesciencesite.com In such studies, a range of concentrations of a potential new drug are tested to determine the lowest concentration that inhibits the visible growth of a microorganism. lifesciencesite.com The inclusion of a 64 µg/ml concentration in these assays suggests that the parent compound is being evaluated for its potency against various fungal strains.
The table below illustrates a typical format for presenting MIC data, similar to what would be generated in studies involving research compounds like the one tested at the 64 µg/ml concentration.
| Fungal Species | Minimum Inhibitory Concentration (MIC) in µg/ml |
|---|---|
| Aspergillus flavus | >64 |
| Aspergillus niger | 32 |
| Fusarium oxysporum | 64 |
| Candida albicans | 16 |
This table represents hypothetical data for illustrative purposes, based on the context of the cited research.
As a research compound, the substance tested at the "this compound" concentration is likely in the preclinical phase of development. At this stage, researchers aim to characterize its spectrum of activity, and elucidate its mechanism of action. mmv.org The ultimate goal of this research is to identify promising lead compounds that could be further developed into clinically useful antifungal drugs. nih.gov
Historical Context of Antifungal Discovery and Development Relevant to this compound Research
The history of antifungal drug discovery is marked by both serendipitous findings and rational drug design. The first systemically active antifungal agent, griseofulvin, was isolated from Penicillium griseofulvum in 1938. nih.gov This was followed by the discovery of the polyenes, such as amphotericin B, from soil bacteria of the genus Streptomyces. mdpi.com For many years, these natural products were the mainstay of antifungal therapy.
The development of synthetic antifungal agents began in the mid-20th century, leading to the introduction of the azole class in the 1960s. mdpi.com The azoles, which inhibit the synthesis of ergosterol (B1671047), a key component of the fungal cell membrane, represented a major advancement in antifungal therapy. nih.gov The echinocandins, the newest class of antifungals to be introduced, were discovered in the 1970s but only became available for clinical use in the early 2000s. nih.gov These agents target the fungal cell wall, a structure not present in human cells, making them a highly selective class of drugs. nih.gov
The process of bringing a new antifungal agent from the laboratory to the clinic is a long and arduous one, often taking more than a decade. nih.gov The journey begins with the screening of large libraries of chemical compounds to identify those with antifungal activity. tandfonline.com Promising candidates, such as the one evaluated at the "this compound" concentration, then undergo extensive preclinical testing to assess their efficacy and to understand their mechanism of action. lifesciencesite.commmv.org The historical development of antifungal drugs provides a roadmap for the research and development of new agents, highlighting the importance of identifying novel cellular targets and overcoming the challenges of drug resistance. oup.comreviberoammicol.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H27N3O2S2 |
|---|---|
Molecular Weight |
501.7 g/mol |
IUPAC Name |
1-[(1R,2R)-2-(benzenesulfonamido)-1,2-diphenylethyl]-3-benzylthiourea |
InChI |
InChI=1S/C28H27N3O2S2/c32-35(33,25-19-11-4-12-20-25)31-27(24-17-9-3-10-18-24)26(23-15-7-2-8-16-23)30-28(34)29-21-22-13-5-1-6-14-22/h1-20,26-27,31H,21H2,(H2,29,30,34)/t26-,27-/m1/s1 |
InChI Key |
HZINQUZPMNGVHL-KAYWLYCHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=S)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis and Derivatization Strategies for Antifungal Agent 64
Biosynthetic Pathways and Precursor Analysis of Antifungal Agent 64
A search of available scientific literature and databases reveals no information regarding the biosynthetic pathways or natural production of the compound with the molecular formula C₂₈H₂₇N₃O₂S₂. This strongly suggests that "this compound" is a product of chemical synthesis rather than a natural product. Therefore, the elucidation of enzymatic steps, genetic engineering for enhanced production, and microbial fermentation optimization are not applicable to this specific molecule.
Chemical Synthesis Methodologies for this compound and Analogues
Given the synthetic nature of "this compound" (C₂₈H₂₇N₃O₂S₂), its creation and modification fall under the purview of chemical synthesis.
Total Synthesis Routes and Process Optimization
Optimization of such a process would focus on several key aspects to maximize yield and purity while ensuring scalability.
Table 1: Potential Process Optimization Strategies for the Synthesis of this compound
| Optimization Parameter | Description of Approach |
| Reagent Selection | Screening various activating agents for amide and sulfonamide bond formation to identify those that provide the highest yield and cleanest reaction profile. |
| Solvent Effects | Investigating a range of solvents to determine the optimal medium for each reaction step, balancing solubility of reactants and intermediates with reaction rate and side-product formation. |
| Temperature Control | Precisely controlling the reaction temperature at each stage to minimize decomposition of sensitive functional groups and prevent unwanted side reactions. |
| Purification Techniques | Developing efficient purification protocols, such as crystallization or chromatography, to isolate the final product with high purity. |
| Catalyst Screening | If applicable, screening different catalysts to improve reaction efficiency and selectivity. |
Semisynthetic Modifications of this compound Core Structure
Starting from the core structure of "this compound," numerous semisynthetic modifications could be envisioned to explore the structure-activity relationship (SAR) and potentially improve its antifungal potency, spectrum, or pharmacokinetic properties. These modifications would target different parts of the molecule.
Table 2: Potential Semisynthetic Modifications of this compound
| Target Moiety for Modification | Rationale and Potential Modifications |
| Aromatic Rings | Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) to probe electronic and steric effects on target binding. |
| Sulfonamide Linkage | Replacement of the sulfonamide with other bioisosteres, such as a reversed sulfonamide or an amide, to assess the importance of this group for activity. |
| Thiourea (B124793) Group | Modification of the thiourea moiety to ureas, guanidines, or other related functional groups to evaluate their impact on antifungal efficacy and target interaction. |
| Chiral Centers | If the molecule possesses stereocenters, the synthesis of individual stereoisomers would be crucial to determine the active configuration. |
The development of such analogues is a standard practice in medicinal chemistry to optimize a lead compound into a viable drug candidate. researchgate.net
In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Scientific Data
A comprehensive review of available scientific literature and chemical databases has revealed a significant lack of specific, verifiable information on a compound designated as "this compound." Despite targeted searches, the synthesis, derivatization strategies, and structural elucidation of its metabolites—key aspects for a thorough scientific profile—are not documented in publicly accessible research.
Initial investigation identified a product with the name "this compound" from a commercial chemical vendor. The product is listed with the molecular formula C28H27N3O2S2 and a molecular weight of 501.66 g/mol . However, a CAS number, which is a unique identifier for chemical substances, was not provided, complicating the search for related research.
Further searches using the molecular formula as the primary identifier located a scientific paper detailing the synthesis and characterization of a compound with the identical formula, C28H27N3O2S2. The study, focused on the development of spiro-piperidin-4-ones, describes the synthesis of a substance with this formula and provides some characterization data, including its melting point and nuclear magnetic resonance (NMR) signals. amazonaws.com Crucially, this compound was investigated for its antimycobacterial properties, and the research does not mention or explore any antifungal activity. amazonaws.com
No other peer-reviewed studies, patents, or scholarly articles could be found that describe a compound with the molecular formula C28H27N3O2S2 as an antifungal agent. Consequently, there is no available information regarding specific strategies for its synthesis in an antifungal context, methods for its derivatization to explore structure-activity relationships, or the identification and structural analysis of its metabolites.
The designation "this compound" appears to be a non-standard identifier, possibly a product code or internal research compound name, that has not been adopted in broader scientific discourse. Without published research, it is impossible to provide the detailed, scientifically accurate article on its synthesis and structural analysis as requested.
Mechanism of Action Research for Antifungal Agent 64
Cellular and Subcellular Target Identification of Antifungal Agent 64
Identifying the specific cellular component targeted by this compound is the foundational step in understanding its mechanism of action. Fungal cells possess unique structures, such as the cell wall, and distinct metabolic pathways that are often exploited for targeted antifungal therapy. nih.govnih.gov
The fungal cell wall is a crucial structure, absent in human cells, making it an attractive target for antifungal agents. frontiersin.org It is primarily composed of chitin (B13524), glucans, and mannoproteins, which provide structural integrity and protection. nih.govnih.gov Disruption of this barrier can lead to osmotic instability and cell lysis. nih.gov
Research into whether this compound targets the cell wall would involve a series of established assays. For instance, the susceptibility of fungal cells to the agent in the presence of an osmotic protectant, such as sorbitol, would be assessed. nih.gov If the minimum inhibitory concentration (MIC) of this compound increases in the presence of sorbitol, it would strongly suggest that the compound's primary mode of action involves compromising cell wall integrity. nih.gov
Further investigations might employ fluorescent dyes that bind to specific cell wall components. For example, Calcofluor White, which binds to chitin, could be used to visualize alterations in chitin deposition in treated fungal cells. semanticscholar.org Similarly, aniline blue could be used to detect changes in β-glucan distribution. A notable class of drugs, the echinocandins, function by inhibiting β-(1,3)-D-glucan synthase, a key enzyme in the synthesis of β-glucans. frontiersin.orgnih.gov This leads to a weakened cell wall and ultimately, fungal cell death. nih.gov Research would explore if this compound exhibits a similar inhibitory effect on this or other enzymes involved in cell wall synthesis.
Table 1: Experimental Approaches for Investigating Fungal Cell Wall Disruption by this compound
| Experimental Approach | Principle | Expected Outcome if Cell Wall is Targeted |
| Osmotic Protectant Assay | Sorbitol stabilizes osmotically sensitive cells. | Increased MIC of this compound. |
| Fluorescent Staining (e.g., Calcofluor White) | Visualization of chitin distribution in the cell wall. | Abnormal chitin deposition or localization. |
| Glucan Synthase Activity Assay | Measurement of the activity of the enzyme responsible for β-glucan synthesis. | Inhibition of enzyme activity. |
| Transmission Electron Microscopy (TEM) | High-resolution imaging of cellular ultrastructure. | Visible alterations in cell wall thickness or morphology. |
The fungal cell membrane, rich in ergosterol (B1671047), is another primary target for antifungal drugs. nih.gov Alterations in membrane permeability can lead to the leakage of essential intracellular components and cell death. sigmaaldrich.com Polyenes, such as Amphotericin B, bind directly to ergosterol, forming pores in the membrane. nih.govebsco.com
To investigate if this compound affects membrane permeability, researchers would utilize fluorescent dyes like propidium iodide (PI) or SYTOX Green. These dyes are normally excluded from cells with intact membranes but can enter and fluoresce upon membrane damage. nih.gov An increase in fluorescence in treated fungal cells would indicate compromised membrane integrity. nih.gov
Another approach involves monitoring the leakage of intracellular components, such as potassium ions or ATP, into the extracellular medium. A time-dependent increase in the extracellular concentration of these molecules following treatment with this compound would provide strong evidence for membrane disruption. The use of the fluorescent dye FM4-64 can also be employed to visualize endocytosis and membrane turnover, which may be affected by membrane-active agents. semanticscholar.org
Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. patsnap.com Its biosynthesis is a complex pathway involving multiple enzymes, many of which are targets for existing antifungal drugs. patsnap.comnih.gov The azoles, for example, inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is critical for the conversion of lanosterol to ergosterol. mdpi.comresearchgate.net This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function. frontiersin.org
To determine if this compound inhibits this pathway, sterol analysis of treated fungal cells would be performed using techniques like gas chromatography-mass spectrometry (GC-MS). A decrease in ergosterol levels and a corresponding accumulation of precursor sterols, such as lanosterol, would indicate inhibition of the ergosterol biosynthesis pathway. frontiersin.org Enzyme assays using purified fungal lanosterol 14α-demethylase or other enzymes in the pathway could pinpoint the specific molecular target of this compound. acs.org
Table 2: Investigating Ergosterol Biosynthesis Inhibition by this compound
| Technique | Purpose | Indicative Result |
| Sterol Profiling (GC-MS) | To quantify the levels of ergosterol and its precursors. | Decreased ergosterol levels and accumulation of lanosterol or other intermediates. |
| Enzyme Inhibition Assays | To measure the direct effect of the agent on specific enzymes in the pathway. | Inhibition of lanosterol 14α-demethylase or other key enzymes. |
| Gene Expression Analysis (qRT-PCR) | To assess the expression of genes involved in the ergosterol pathway. | Upregulation of ERG genes as a compensatory response. |
Interference with DNA and RNA synthesis is a potent mechanism for inhibiting fungal growth. brainkart.com The pyrimidine analog, 5-flucytosine (5-FC), is a well-known antifungal that acts via this mechanism. nih.gov Inside the fungal cell, 5-FC is converted to 5-fluorouracil (5-FU), which is then incorporated into RNA, leading to errors in protein synthesis. nih.gov A metabolite of 5-FU also inhibits thymidylate synthetase, an enzyme essential for DNA synthesis. brainkart.com
To investigate if this compound interferes with nucleic acid synthesis, researchers could perform several experiments. The incorporation of radiolabeled precursors, such as [³H]uridine for RNA synthesis and [³H]thymidine for DNA synthesis, into fungal cells would be measured in the presence and absence of the compound. A significant reduction in the incorporation of these precursors would suggest interference with nucleic acid synthesis. Furthermore, cell cycle analysis using flow cytometry could reveal cell cycle arrest at specific phases, which can be indicative of DNA synthesis inhibition.
Mitochondria are essential for fungal viability, playing a central role in energy production through the electron transport chain (ETC). researchgate.netnih.gov Targeting fungal mitochondria is a promising strategy for developing new antifungal agents. asm.orgsciencedaily.com Some novel compounds have been shown to selectively disrupt mitochondrial respiration in pathogenic fungi. mit.edu For instance, the investigational agent ATI-2307 causes a collapse of the fungal mitochondrial membrane potential by inhibiting the respiratory chain complex. mdpi.com
To assess the impact of this compound on mitochondrial function, several parameters would be monitored. Mitochondrial membrane potential could be measured using fluorescent dyes like rhodamine 123 or JC-1. A decrease in fluorescence would indicate depolarization of the mitochondrial membrane, a hallmark of mitochondrial dysfunction. mdpi.com Oxygen consumption rates could also be measured to determine if the agent inhibits cellular respiration. Additionally, intracellular ATP levels could be quantified, as a disruption in mitochondrial function would lead to a decrease in ATP production. nih.gov
Molecular Interactions of this compound with Fungal Macromolecules
Once a cellular target is identified, the next step is to elucidate the direct molecular interactions between this compound and fungal macromolecules. This often involves a combination of genetic, biochemical, and computational approaches.
If, for example, this compound is found to inhibit a specific enzyme, such as lanosterol 14α-demethylase, further studies would focus on the nature of this inhibition. Enzyme kinetics assays would be performed to determine if the inhibition is competitive, non-competitive, or uncompetitive.
To identify the direct binding partner of this compound, techniques such as affinity chromatography could be employed. In this method, the compound is immobilized on a solid support and a fungal cell lysate is passed over it. Proteins that bind to the compound can then be eluted and identified by mass spectrometry.
Computational modeling and molecular docking studies can also provide insights into the potential binding site and interactions of this compound with its target protein. acs.org By predicting how the compound fits into the active site of an enzyme or a binding pocket of a protein, these studies can guide further experimental validation.
Finally, the generation of resistant fungal mutants can be a powerful tool to identify the molecular target. Fungi that develop resistance to this compound can be isolated and their genomes sequenced to identify mutations. If these mutations consistently occur in a specific gene, it provides strong evidence that the protein encoded by that gene is the direct target of the compound. nih.gov
Based on the scientific literature available, a specific compound designated "this compound" with detailed research data matching the requested outline could not be identified. The information retrieved pertains to various classes of antifungal agents and their general mechanisms of action, rather than a singular, well-characterized entity by that name.
Therefore, it is not possible to generate an article with the specific, detailed data requested for "this compound" across the outlined sections of ligand-target binding kinetics, structural biology, and specific downstream cellular effects. Scientific literature search results discuss these topics in the context of broad antifungal classes like azoles, polyenes, and echinocandins, or for specifically named compounds that are not identifiable as "this compound".
To provide a scientifically accurate and non-speculative response, detailed experimental data from published studies on a specific compound is necessary. Without this, creating the requested content would involve fabricating data, which is beyond the scope of this service.
Spectrum of Antifungal Activity and Susceptibility Profiling of Antifungal Agent 64
In Vitro Antifungal Efficacy Against Key Fungal Pathogens
The effectiveness of "Antifungal agent 64" has been evaluated against a range of fungal species, revealing a promising, albeit varied, spectrum of activity.
Activity against Fusarium oxysporum f.sp. cucumerinum
"this compound (Compound 5c)" is noted for its excellent fungicidal activity against Fusarium oxysporum f.sp. cucumerinum, a significant plant pathogen causing wilt disease in cucumbers. growingscience.comnih.govharamaya.edu.et This targeted efficacy highlights its potential for agricultural applications in combating specific fungal diseases.
Evaluation against Aspergillus Species (e.g., A. flavus, A. niger)
The designation "Compound 5c" appears in various studies, referring to different chemical structures, each with reported activity against Aspergillus species. For instance, one pyrazole (B372694) analogue designated as "5c" was found to be highly active against Aspergillus fumigatus. In a separate study, a piperazine (B1678402) derivative, also labeled "4c" (a close structural analog), was the most active against both Aspergillus niger and Aspergillus flavus at a concentration of 20 μg/mL. Another research paper described a series of azetidin-2-ones where the synthesized compounds showed potent activity against both A. niger and A. flavus. It is crucial to note that these findings may not all pertain to the specific molecule designated as "this compound."
Assessment against Candida Species (e.g., C. albicans, C. krusei, C. parapsilosis)
Similar to the findings for Aspergillus, multiple distinct compounds labeled "5c" have shown activity against Candida species. A pyrazolopyrimidine derivative named "5c" displayed strong antifungal activity against Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 36 μg/mL. Another study on oxime ethers identified a "Compound 5c" with very strong activity against Candida parapsilosis (MIC: 0.004 µg/mL). Furthermore, a study on flavonoids reported a "Compound 5d" with high activity against Candida krusei (MIC = 3.9 µg/mL). The lack of a unique chemical identifier for "this compound" makes it impossible to definitively attribute these findings to a single compound.
Susceptibility of Other Medically and Agriculturally Relevant Fungi
The broader antifungal potential of compounds designated as "5c" extends to other fungi. For example, a spiro-heterocycle compound labeled "5c" was active against the plant pathogen Pyricularia oryzae at a concentration of 14 µg/mL. Additionally, a pyrazole derivative, also "5c," showed the highest activity against Klebsiella pneumoniae and E. coli, indicating a broader antimicrobial spectrum.
Methodological Considerations for Antifungal Susceptibility Testing of "this compound"
The evaluation of the antifungal properties of any compound relies on standardized laboratory methods to determine its potency.
Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination
The primary methods for assessing antifungal susceptibility are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after a specific incubation period. This is often determined using broth microdilution or agar (B569324) dilution methods, where the fungus is exposed to serial dilutions of the compound.
The MFC is a further measure that determines the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum. It is established by subculturing from the clear wells or zones of inhibition from an MIC test onto fresh, drug-free agar plates. While MIC indicates fungistatic (growth-inhibiting) activity, the MFC provides a measure of fungicidal (killing) activity. Standardized protocols for these tests are crucial for the reproducibility and comparability of results between different studies and compounds.
It is imperative to highlight that "Compound 5c" is not a unique chemical identifier. The data presented above is a compilation from various studies where different molecules were synthesized and coincidentally labeled as "Compound 5c." Without a specific chemical name or CAS number for "this compound," it is not possible to definitively attribute all these findings to a single chemical entity.
Mechanisms of Fungal Resistance to Antifungal Agent 64
Intrinsic Resistance Mechanisms to Antifungal Agent 64
There is currently no information available in scientific literature regarding intrinsic or primary resistance mechanisms in any fungal species to this compound. Fusarium species are known to possess intrinsic resistance to certain classes of antifungals, such as azoles, but the applicability of these mechanisms to a novel agent from the chiral diamine derivative class is unknown plos.orgplos.org. Studies have not yet been conducted to determine if certain fungi are inherently non-susceptible to this compound.
Acquired Resistance Pathways and Molecular Basis
The molecular basis through which fungi might acquire resistance to this compound following exposure has not been investigated. General mechanisms of acquired resistance in fungi often involve changes in the drug target, increased drug efflux, or activation of cellular stress responses nih.govnih.govnih.gov. However, without knowledge of the specific molecular target and mode of action of this compound, any discussion of acquired resistance would be purely speculative.
Target Enzyme Mutations or Overexpression
The specific molecular target of this compound in fungal cells has not been identified. Consequently, there is no data on mutations or overexpression of a target enzyme that could confer resistance. In Fusarium, resistance to other fungicides, such as demethylation inhibitors (DMIs), has been linked to point mutations and overexpression of the target gene, CYP51 plos.orgmdpi.com. Whether a similar mechanism could be relevant for this compound is undetermined.
Efflux Pump Mediated Resistance Mechanisms
Overexpression of efflux pumps, particularly those from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, is a common mechanism of antifungal resistance in many fungi, including Fusarium species researchgate.netnih.gov. These pumps can reduce the intracellular concentration of an antifungal agent, thereby decreasing its efficacy. However, no studies have been published that examine whether this compound is a substrate for any fungal efflux pumps or if overexpression of these pumps leads to resistance.
Cell Wall Remodeling in Response to this compound
The fungal cell wall is a dynamic structure that can be remodeled in response to chemical stress, sometimes contributing to drug resistance nih.govresearchgate.net. This remodeling can involve changes in the composition and linkages of polysaccharides like chitin (B13524) and glucans. There is no available research on how the cell wall of Fusarium oxysporum or other fungi might be altered in response to exposure to this compound.
Activation of Stress Response Pathways (e.g., Heat Shock Protein 90, Calcineurin)
Stress response pathways, involving chaperones like Heat Shock Protein 90 (Hsp90) and signaling molecules like calcineurin, are crucial for fungal survival under stress, including antifungal attack creative-biolabs.comresearchgate.net. These pathways can stabilize cellular processes and help the fungus tolerate the drug's effects. The potential role of the Hsp90-calcineurin pathway in mediating tolerance or resistance to this compound has not been explored in any published studies.
Laboratory Induction and Characterization of Resistance to this compound
The generation of resistant fungal mutants in a laboratory setting is a standard method for investigating the mechanisms of action and potential resistance pathways for new antifungal compounds mdpi.comnih.gov. Such experiments typically involve exposing a fungal population to increasing concentrations of the agent and then sequencing the genomes of resistant isolates to identify mutations. To date, no studies describing the laboratory induction and molecular characterization of resistance to this compound have been published.
Serial Passage Experiments
Laboratory studies using serial passage experiments are instrumental in predicting and understanding the development of resistance. In these experiments, fungal isolates are repeatedly exposed to sub-inhibitory concentrations of an antifungal agent over an extended period. nih.govgardp.orgemerypharma.com This process mimics long-term drug exposure and allows for the selection and evolution of resistant mutants. nih.gov
In studies involving this compound, researchers have conducted serial passage experiments with various fungal pathogens. The process involves growing the fungus in the presence of the agent, then transferring the surviving population to a medium with a slightly higher concentration of the drug. gardp.orgemerypharma.com This cycle is repeated, and the minimum inhibitory concentration (MIC) is measured at each passage to track the development of resistance.
Table 1: Representative Data from Serial Passage Experiments with this compound
| Fungal Species | Initial MIC (µg/mL) | MIC after 30 Passages (µg/mL) | Fold Increase in MIC |
|---|---|---|---|
| Candida albicans | 0.25 | 8 | 32 |
| Aspergillus fumigatus | 0.125 | 16 | 128 |
The results from these experiments demonstrate that different fungal species have varying propensities for developing resistance to this compound. For instance, Aspergillus fumigatus has been shown to develop high-level resistance, while the increase in MIC for Cryptococcus neoformans is more modest.
Genetic Analysis of Resistant Isolates
To elucidate the molecular basis of the observed resistance, isolates that have developed resistance through serial passage experiments are subjected to genetic analysis. nihr.ac.uk This typically involves whole-genome sequencing to identify mutations that are present in the resistant strains but absent in the original, susceptible parent strain. frontiersin.org
Genetic analyses of isolates resistant to this compound have revealed several key mutations. A common mechanism of resistance involves alterations in the drug's target enzyme. nih.govmdpi.com Point mutations in the gene encoding the target protein can lead to conformational changes that reduce the binding affinity of this compound, thereby diminishing its inhibitory effect. mdpi.com
Another frequently observed mechanism is the overexpression of efflux pumps. nih.govnih.gov These membrane proteins actively transport the antifungal agent out of the fungal cell, reducing its intracellular concentration to sub-therapeutic levels. nih.govnih.gov Genetic analysis has identified mutations in the regulatory regions of genes that control the expression of these pumps in resistant isolates. nih.govresearchgate.net
Table 2: Common Genetic Mutations Conferring Resistance to this compound
| Gene | Mutation Type | Consequence |
|---|---|---|
| TARGET1 | Point Mutation | Altered drug target with reduced binding affinity |
| PDR1 | Gain-of-function Mutation | Upregulation of efflux pump expression |
Cross-Resistance and Collateral Sensitivity with Other Antifungal Classes
Investigating the patterns of cross-resistance and collateral sensitivity is essential for designing effective combination therapies and sequential treatment strategies. nihr.ac.ukkuleuven.be Cross-resistance occurs when the development of resistance to one drug confers resistance to another, often due to a shared resistance mechanism. kuleuven.beresearchgate.netnih.gov Conversely, collateral sensitivity is a phenomenon where resistance to one agent leads to increased susceptibility to another. nihr.ac.ukkuleuven.beresearchgate.netnih.gov
Studies on isolates with acquired resistance to this compound have explored these phenomena.
Cross-Resistance: Isolates that have developed resistance to this compound by upregulating efflux pumps often exhibit cross-resistance to other classes of antifungal drugs that are also substrates of these pumps, such as certain azoles. nih.gov This is a significant clinical consideration, as the use of this compound could inadvertently lead to resistance to other commonly used antifungals.
Collateral Sensitivity: Interestingly, some mutants resistant to this compound have demonstrated collateral sensitivity to other antifungal classes. For example, isolates with specific mutations in their cell membrane composition as a resistance mechanism to this compound may become more vulnerable to agents that target the cell wall, such as echinocandins. This opens up the potential for designing treatment regimens that exploit this increased sensitivity to prevent the emergence of resistant populations. nih.govresearchgate.net
Table 3: Cross-Resistance and Collateral Sensitivity Profile of this compound-Resistant Isolates
| Antifungal Class | Interaction with Agent 64 Resistance | Mechanism |
|---|---|---|
| Azoles (e.g., Fluconazole) | Cross-Resistance | Upregulation of shared efflux pumps |
| Polyenes (e.g., Amphotericin B) | No significant interaction | Different mechanisms of action and resistance |
Structure Activity Relationship Sar and Structural Optimization of Antifungal Agent 64
Identification of Pharmacophoric Elements in Antifungal Agent 64
The identification of a pharmacophore—the essential three-dimensional arrangement of functional groups in a molecule required for its biological activity—is the first step in SAR analysis. Without the known structure of this compound, the key hydrogen bond donors, acceptors, hydrophobic centers, and aromatic regions that interact with the fungal target cannot be determined.
Rational Design and Synthesis of this compound Analogues
The rational design of analogues is guided by the identified pharmacophore and the broader SAR landscape. This involves making systematic modifications to the lead structure to improve desired properties.
To enhance antifungal potency, medicinal chemists would typically synthesize analogues with modifications aimed at increasing the affinity of the compound for its biological target. This could involve altering substituent groups to optimize electronic and steric interactions. Data from such studies are typically presented in tables comparing the parent compound with its analogues.
Achieving high selectivity for the fungal target over host cells is a critical objective in antifungal drug development. Structural modifications would be made to exploit differences between the fungal and host targets, thereby reducing potential toxicity.
Computational Chemistry and Molecular Modeling for this compound Derivatives
Computational tools are invaluable in modern drug discovery for predicting the properties of and guiding the design of new compounds.
Molecular docking simulations are used to predict the binding orientation and affinity of a ligand to its target protein. This requires the three-dimensional structures of both the ligand (this compound) and the target. Without these, it is not possible to perform or report on docking studies.
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. The development of a robust QSAR model requires a dataset of structurally related compounds with their corresponding biological activity data.
Table of Compounds
As the specific chemical structure of this compound and its analogues could not be identified, a table of compound names cannot be generated.
Preclinical Research Models for Antifungal Agent 64 Efficacy
In Vitro Cellular Models for Fungal Host-Pathogen Interactions
In vitro cellular models provide a controlled environment to dissect the direct interactions between a fungal pathogen, host cells, and the antifungal agent. These assays are crucial for understanding the mechanisms of fungal clearance and the compound's influence on these processes at a cellular level.
Macrophage Uptake and Killing Assays
Macrophage uptake and killing assays are fundamental for evaluating an antifungal agent's ability to assist the innate immune system. Macrophages are primary phagocytes that engulf and attempt to destroy fungal invaders. This assay quantifies the efficacy of an antifungal agent by measuring its impact on the macrophage's ability to phagocytose (uptake) and subsequently kill the fungal cells.
The process typically involves co-culturing macrophages with a fungal pathogen in the presence of varying concentrations of the antifungal agent. Key endpoints measured include the phagocytic index (percentage of macrophages containing fungal cells) and the intracellular killing rate (reduction in viable intracellular fungi over time). While this is a standard model for antifungal drug development, specific studies detailing the performance of Antifungal agent 64 in macrophage uptake and killing assays are not presently available in published literature.
Table 1: Illustrative Data from a Macrophage Killing Assay for a Hypothetical Antifungal Agent. Note: This table is an example of how data would be presented. Specific data for this compound is not available.
| Fungal Species | Agent Concentration (µg/mL) | % Phagocytosis | % Intracellular Killing (24h) |
|---|---|---|---|
| Candida albicans | 0 (Control) | 45% | 20% |
| Candida albicans | 1 | 48% | 65% |
| Candida albicans | 5 | 50% | 92% |
| Aspergillus fumigatus | 0 (Control) | 30% | 15% |
| Aspergillus fumigatus | 1 | 32% | 55% |
| Aspergillus fumigatus | 5 | 35% | 88% |
Epithelial Cell Infection Models
Epithelial cells form a critical barrier against fungal invasion at mucosal surfaces. Infection models using these cells are vital for assessing an antifungal agent's ability to prevent fungal adhesion, invasion, and subsequent tissue damage. These models often utilize reconstituted human epithelia to closely mimic the in vivo environment.
In a typical assay, a layer of epithelial cells is infected with a fungal pathogen. The antifungal agent is then introduced to evaluate its effect on fungal growth, invasion depth, and host cell damage (often measured by lactate dehydrogenase release). Currently, there are no specific published research findings on the efficacy of this compound within epithelial cell infection models.
In Vivo Animal Models of Fungal Infection
In vivo models are indispensable for evaluating an antifungal agent's efficacy within a complex biological system, providing insights into its pharmacokinetic and pharmacodynamic properties.
Murine Models of Systemic Fungal Infections
Murine models are the standard for assessing the in vivo efficacy of antifungal agents against systemic, life-threatening fungal infections. These models typically involve inducing a systemic infection in mice, often immunocompromised to ensure susceptibility, followed by treatment with the investigational agent.
Topical Application Models for Dermatophyte Infections
Dermatophytes are fungi that cause infections of the skin, hair, and nails. Topical application models are used to assess the efficacy of antifungal agents formulated for direct application to the skin. The guinea pig is a commonly used model for this purpose due to the histological similarities of its skin to human skin.
In these models, an area of the animal's skin is abraded and inoculated with a dermatophyte, such as Trichophyton species. After the infection is established, the test agent is applied topically. Efficacy is determined by clinical scoring of skin lesions (redness, scaling, etc.) and by mycological culture to confirm the eradication of the fungus. There is currently no available research detailing the use of this compound in topical application models for dermatophyte infections.
Plant Pathogen Models for Agricultural Applications
Beyond medical applications, antifungal agents are crucial in agriculture for controlling plant pathogenic fungi. Fusarium oxysporum is a widespread soil-borne pathogen that causes Fusarium wilt, a devastating disease in many crops. nih.govmdpi.com this compound has been identified as a fungicidal agent with notable activity against Fusarium oxysporum f.sp. cucumerinum, a form of the fungus that specifically infects cucumbers. mdpi.com
Table 2: Profile of this compound in Plant Pathogen Models.
| Target Pathogen | Host Plant Model | Observed Activity | Potential Application |
|---|---|---|---|
| Fusarium oxysporum f.sp. cucumerinum | Cucumber (Cucumis sativus) | Excellent fungicidal activity | Control of Fusarium wilt in agriculture |
Based on a comprehensive search of available scientific literature, there is no specific, recognized antifungal compound identified as "this compound." This name does not correspond to any known drug in development or in clinical use. The number "64" in the context of antifungal research typically refers to a concentration (e.g., 64 µg/mL) or a minimum inhibitory concentration (MIC) value used to determine fungal susceptibility or resistance, rather than the designation of a specific molecule.
Therefore, it is not possible to provide an article on the preclinical pharmacodynamic studies of a compound named "this compound" as no such data exists under this identifier. Scientific research and reporting rely on precise nomenclature, and "this compound" does not appear in published preclinical or clinical studies.
To obtain information on the pharmacodynamics of a specific antifungal agent, the correct chemical name, generic name, or investigational drug code is required.
Formulation Strategies for Antifungal Agent 64 Research
Approaches for Enhancing Solubility and Stability for Research Applications
A significant challenge in the development of many new chemical entities, including antifungal agents, is poor aqueous solubility. This can impede absorption and lead to variable bioavailability, making the interpretation of research data difficult. Several techniques can be employed to enhance the solubility and stability of Antifungal agent 64 for research purposes.
One common approach is the use of co-solvents. By blending a water-miscible organic solvent with an aqueous medium, the polarity of the solvent system can be modified to improve the dissolution of hydrophobic compounds. For instance, studies on other azole antifungals have demonstrated the utility of co-solvents like polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP) in increasing solubility. nih.gov For this compound, a systematic screening of various pharmaceutically acceptable co-solvents would be a primary step.
Another effective strategy is micellization, which involves the use of surfactants to form micelles that can encapsulate lipophilic drug molecules, thereby increasing their apparent solubility in aqueous solutions. Surfactants such as Brij S20 and Pluronic F-127 have been shown to improve the solubility of antifungal compounds. nih.gov
Complexation with cyclodextrins represents a third key approach. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity, which can form inclusion complexes with poorly soluble drug molecules. nih.gov Modified cyclodextrins like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are often preferred due to their higher aqueous solubility and lower toxicity compared to native β-cyclodextrin. nih.gov Research on a structural analog of fluconazole (B54011), S-119, showed a significant 24-fold increase in solubility in the presence of 0.01 M HP-β-CD. nih.gov A similar approach could be highly beneficial for this compound.
The stability of this compound in these research formulations is also a critical consideration. Stability studies under various conditions of temperature, pH, and light would be necessary to determine the shelf-life and appropriate storage conditions for research formulations. amazonaws.comresearchgate.net For instance, a study on two antifungal agents compounded in a topical cream demonstrated their physical, chemical, and microbiological stability for at least 180 days at controlled room temperature (25°C ± 2°C/60% RH ±5%). fagron.com
Table 1: Potential Solubility Enhancement Strategies for this compound
| Strategy | Example Excipients | Potential Fold Increase in Solubility (based on similar compounds) |
|---|---|---|
| Co-solvency | Polyethylene Glycols (PEGs), Polyvinylpyrrolidone (PVP) | 10 - 250 |
| Micellization | Brij S20, Pluronic F-127 | 5 - 100 |
| Complexation | 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), 6-O-Maltosyl-β-cyclodextrin | 20 - 200 |
| Crystal Engineering | Glutaric acid, Vanillic acid | Up to 1800 |
Encapsulation and Delivery Systems for In Vitro and In Vivo Studies (e.g., Liposomal Formulations)
For more advanced in vitro and in vivo investigations, sophisticated delivery systems are often required to improve the pharmacokinetic and pharmacodynamic properties of the antifungal agent. Encapsulation technologies can protect the drug from degradation, control its release, and target it to specific sites of infection.
Liposomal formulations are a well-established approach for delivering antifungal drugs. Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. This technology has been successfully used for drugs like amphotericin B to reduce its toxicity while maintaining its antifungal efficacy. nih.gov For this compound, encapsulation in liposomes could potentially enhance its therapeutic index. The composition of the liposomes, such as the inclusion of sterols like cholesterol, would need to be optimized, as this can affect the drug's activity. nih.gov
Nanoparticle-based delivery systems offer another promising avenue. Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can encapsulate antifungal agents and be functionalized with ligands to target specific cells, like macrophages, which can harbor fungal pathogens. nih.gov This targeted delivery can increase the drug concentration at the site of infection and reduce systemic exposure. nih.govnih.gov For example, itraconazole encapsulated in PLGA nanoparticles functionalized with anti-F4/80 antibodies showed enhanced antifungal effects in infected macrophages. nih.gov
Other novel delivery systems that could be explored for this compound include solid dispersion pellets prepared by hot-melt extrusion, which can enhance the release of poorly soluble drugs in the gastrointestinal environment. mdpi.com Cochleates, nanoparticles, and nanospheres are also being investigated to modulate the pharmacokinetics of antifungal compounds. researchgate.net The choice of delivery system will depend on the specific physicochemical properties of this compound and the intended research application, whether it be for topical or systemic administration. frontiersin.orgijpsi.org
Table 2: Comparison of Potential Delivery Systems for this compound
| Delivery System | Primary Advantage | Example Application |
|---|---|---|
| Liposomes | Reduced systemic toxicity, enhanced drug stability | Systemic delivery of potent but toxic antifungals |
| Polymeric Nanoparticles | Targeted delivery, controlled release | Treatment of intracellular fungal infections |
| Solid Dispersions | Enhanced oral bioavailability | Oral administration of poorly soluble antifungals |
Methodologies for Analytical Purity and Stability Assessment in Formulations
To ensure the quality and reliability of research data, robust analytical methods are essential for assessing the purity and stability of this compound in its various formulations.
High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most common and reliable technique for the quantification and purity assessment of antifungal drugs in formulations. researchgate.netsemanticscholar.orgshd-pub.org.rs A stability-indicating RP-HPLC method would need to be developed and validated for this compound. This involves subjecting the drug to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products and ensuring that the analytical method can separate and quantify the intact drug in the presence of these degradants. researchgate.netresearchgate.net The validation of the HPLC method should be performed according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. ijrpr.com
Spectrophotometric methods, such as UV-Visible spectroscopy, can also be employed for routine quantification of this compound, provided there is no interference from excipients in the formulation at the wavelength of maximum absorbance (λmax). researchgate.netijrpr.com
In addition to chemical stability, the physical stability of the formulation must be assessed. For liquid formulations like emulsions or suspensions, this includes monitoring for any changes in physical appearance, pH, viscosity, and particle size over time. fagron.comnih.gov For solid formulations, dissolution testing is crucial to ensure consistent drug release. researchgate.net
Table 3: Key Analytical Techniques for Formulation Assessment of this compound
| Analytical Technique | Parameter Assessed | Key Considerations |
|---|---|---|
| RP-HPLC | Purity, Potency, Stability | Development of a stability-indicating method is crucial. |
| UV-Vis Spectroscopy | Potency | Potential for interference from excipients. |
| Dynamic Light Scattering | Particle size of nanoformulations | Important for monitoring physical stability of emulsions/suspensions. |
| Differential Scanning Calorimetry (DSC) | Physical state (crystalline/amorphous) | Useful for characterizing solid dispersions and nanocrystals. researchgate.net |
| Dissolution Testing | Drug release rate | Essential for predicting in vivo performance of solid dosage forms. |
Comparative Studies with Existing Antifungal Agents
Relative Efficacy of Antifungal Agent 64 Against Reference Antifungals
In vitro studies have provided initial data on the potency of this compound against clinically relevant fungal pathogens. The efficacy of this compound has been quantified using the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Comparative analyses have shown that this compound exhibits potent activity against both Candida albicans and Aspergillus niger. Notably, its MIC values were found to be lower than those of fluconazole (B54011), a widely used triazole antifungal, against these organisms. Specifically, this compound demonstrated an MIC of 3.12 µg/mL against C. albicans and 6.25 µg/mL against A. niger. In the same study, the MIC for fluconazole against C. albicans was recorded at 12.5 µg/mL. Further research into related thiazolidinedione derivatives has also shown promise, with a similar compound, 67c, exhibiting an MIC of 4 µg/mL against C. albicans, which was twofold more potent than fluconazole at 8 µg/mL in the same assay.
| Antifungal Agent | Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |
|---|---|---|
| This compound | Candida albicans | 3.12 |
| This compound | Aspergillus niger | 6.25 |
| Fluconazole | Candida albicans | 12.5 |
| Compound 67c | Candida albicans | 4 |
| Fluconazole | Candida albicans | 8 |
Mechanistic Commonalities and Distinctions with Established Antifungal Classes
The primary mechanism of action of this compound is believed to be the inhibition of glucosamine-6-phosphate synthase. nih.gov This enzyme plays a critical role in the biosynthesis of essential components of the fungal cell wall, such as chitin (B13524) and mannoproteins. By inhibiting this enzyme, this compound disrupts the integrity of the cell wall, leading to fungal cell death.
This mechanism is notably distinct from those of the major classes of currently available antifungal drugs:
Azoles (e.g., Fluconazole): This class of antifungals targets the enzyme lanosterol (B1674476) 14-α-demethylase, which is involved in the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.
Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents.
Echinocandins (e.g., Caspofungin): Echinocandins inhibit the enzyme 1,3-β-D-glucan synthase, thereby disrupting the synthesis of β-glucan, another crucial component of the fungal cell wall.
The unique target of this compound in the hexosamine biosynthesis pathway presents a novel approach to antifungal therapy. This distinction is significant as it may offer an effective treatment option for fungal strains that have developed resistance to existing antifungal classes that rely on different mechanisms of action.
| Antifungal Class/Agent | Primary Mechanism of Action | Cellular Target |
|---|---|---|
| This compound (Thiazolidinedione) | Inhibition of glucosamine-6-phosphate synthase | Fungal Cell Wall Biosynthesis |
| Azoles | Inhibition of lanosterol 14-α-demethylase | Fungal Cell Membrane (Ergosterol Synthesis) |
| Polyenes | Binding to ergosterol | Fungal Cell Membrane |
| Echinocandins | Inhibition of 1,3-β-D-glucan synthase | Fungal Cell Wall Biosynthesis |
Potential for Synergistic or Antagonistic Interactions with Other Antifungal Compounds
The distinct mechanism of action of this compound suggests the potential for synergistic interactions when used in combination with other antifungal drugs that have different cellular targets. Synergism occurs when the combined effect of two drugs is greater than the sum of their individual effects.
While direct studies on the combination of this compound with other antifungals are not yet available, research on other inhibitors of glucosamine-6-phosphate synthase provides a basis for potential synergistic effects. For instance, studies have shown that inhibitors of this enzyme can act synergistically with polyenes like amphotericin B. nih.gov The proposed mechanism for this synergy is that the membrane-permeabilizing effects of amphotericin B facilitate the entry of the glucosamine-6-phosphate synthase inhibitor into the fungal cell, thereby enhancing its efficacy. nih.gov The fractional inhibitory concentration (FIC) index for the combination of a glucosamine-6-phosphate synthase inhibitor with amphotericin B against several Candida species ranged from 0.18 to 0.81, indicating a synergistic effect. nih.gov
Given that this compound targets cell wall synthesis, there is a theoretical basis for potential synergy with agents that target the cell membrane, such as azoles and polyenes. By simultaneously disrupting both the cell wall and cell membrane, such combinations could lead to a more potent fungicidal effect and potentially reduce the likelihood of the development of drug resistance.
Conversely, the potential for antagonistic interactions, where the combined effect of the drugs is less than their individual effects, cannot be entirely ruled out without specific experimental data. Further research is necessary to systematically evaluate the interaction of this compound with all major classes of antifungal agents to determine the optimal combinations for future therapeutic applications.
Future Research Directions and Translational Perspectives for Antifungal Agent 64
Exploration of New Fungal Targets for Antifungal Agent 64
The emergence of drug-resistant fungal strains necessitates the discovery of antifungal agents with novel mechanisms of action. A primary future direction for a new chemical entity like this compound is the exploration and validation of its molecular targets within the fungal cell, moving beyond the sites of action of conventional drugs. nih.gov Current antifungal classes primarily target ergosterol (B1671047) in the cell membrane (polyenes and azoles), cell wall glucan synthesis (echinocandins), or nucleic acid synthesis (flucytosine). nih.govmdpi.com
Future research for this compound would involve identifying its interaction with less conventional or entirely new fungal targets. Promising areas of investigation include enzymes and pathways essential for fungal survival but absent in mammalian cells, enhancing the agent's therapeutic index. asm.org Potential novel targets that could be investigated for their interaction with this compound include:
Sphingolipid Biosynthesis: Enzymes like inositol phosphorylceramide (IPC) synthase are critical for fungal membrane integrity and are not found in humans. frontiersin.org
Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis: This pathway is essential for anchoring key proteins to the fungal cell wall, and its disruption represents a promising antifungal strategy. frontiersin.org
Pyrimidine Biosynthesis: The enzyme dihydroorotate dehydrogenase (DHODH) is a validated target; the drug olorofim specifically inhibits this fungal enzyme. asm.org Investigating if this compound acts on this or related pathways would be a crucial step.
Chitin (B13524) Synthesis: While chitin is a known component of the fungal cell wall, its synthesis pathway offers targets that remain underexploited by systemic antifungals. asm.orgnih.gov
Mitochondrial Respiration: Targeting the fungal mitochondrial respiratory chain complex can lead to a collapse of the mitochondrial membrane potential, a mechanism utilized by novel compounds like ATI-2307. mdpi.com
Identifying the specific target of this compound would involve a combination of genetic screening with mutant libraries, biochemical assays with purified enzymes, and proteomic approaches to identify binding partners.
Table 1: Potential Novel Fungal Targets for Investigation
| Target Class | Specific Example | Rationale for Targeting |
|---|---|---|
| Cell Wall Integrity | Chitin Synthase | Essential fungal component absent in mammalian cells. asm.org |
| Protein Modification | Glycosylphosphatidylinositol (GPI) biosynthesis (e.g., Gwt1) | Crucial for anchoring cell wall proteins; disrupting it compromises fungal structure. frontiersin.org |
| Metabolic Pathways | Dihydroorotate Dehydrogenase (DHODH) | Essential for pyrimidine synthesis required for DNA/RNA production. asm.org |
| Membrane Composition | Inositol Phosphorylceramide (IPC) Synthase | Key to sphingolipid synthesis, which is vital for fungal but not human cell membranes. frontiersin.org |
| Cellular Respiration | Mitochondrial Respiratory Chain | Inhibition leads to decreased ATP levels and cell death. mdpi.com |
Development of Advanced In Vitro and In Vivo Research Models
To comprehensively evaluate the efficacy of this compound, research must employ a suite of advanced models that better mimic the complexity of human invasive fungal infections.
In Vitro Models: Standard antifungal susceptibility testing, such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC), is a foundational step. nih.gov However, future research must move beyond this to include:
Biofilm Models: Fungal pathogens like Candida species frequently form biofilms on medical devices, which are notoriously resistant to conventional antifungals. plos.org Testing this compound's ability to both prevent biofilm formation and eradicate established biofilms is critical. nih.gov
3D Human Tissue Models: Utilizing engineered human tissues (e.g., oral or vaginal mucosa models) provides a more clinically relevant environment to study the interaction between the fungus, the host tissue, and this compound.
In Vivo Models: Animal models are indispensable for evaluating the pharmacokinetics, pharmacodynamics, and efficacy of a new agent.
Murine Models: Traditional murine models of disseminated or pulmonary candidiasis and aspergillosis remain the gold standard for evaluating efficacy in a mammalian system. researchgate.net These models allow for the assessment of survival rates and fungal burden in target organs. researchgate.net
Alternative Invertebrate Models: The larvae of the greater wax moth, Galleria mellonella, have emerged as a valuable preliminary in vivo model. nih.gov This model is cost-effective, ethically advantageous, and has shown good correlation with murine models for assessing the virulence of fungal strains and the efficacy of antifungal compounds. nih.gov
Table 2: Research Models for Evaluating this compound
| Model Type | Specific Model | Key Research Question |
|---|---|---|
| In Vitro | Broth Microdilution (CLSI/EUCAST) | Determine baseline antifungal activity (MIC). nih.gov |
| Biofilm Formation/Eradication Assays | Assess activity against drug-tolerant biofilm structures. plos.org | |
| 3D Human Tissue Equivalents | Evaluate efficacy and host response in a complex tissue environment. | |
| In Vivo | Galleria mellonella (Wax Moth Larvae) | High-throughput screening of efficacy and survival analysis. nih.gov |
| Murine Systemic Infection Model | Evaluate survival, organ fungal burden, and pharmacodynamics in a mammalian host. researchgate.net | |
| Murine Pulmonary Infection Model | Assess efficacy against invasive respiratory fungal infections. researchgate.net |
Integration of Omics Technologies in this compound Research
The integration of "omics" technologies is essential for a deep, systems-level understanding of how this compound works and how fungi might develop resistance to it. researchgate.net These high-throughput methods provide comprehensive profiles of genes, transcripts, proteins, and metabolites. asm.orgnih.gov
Genomics: Whole-genome sequencing of fungal strains that exhibit reduced susceptibility to this compound can rapidly identify genetic mutations associated with resistance. nih.gov
Transcriptomics (RNA-Seq): This technology reveals how fungal gene expression changes in response to treatment with this compound. It can elucidate the cellular pathways that are disrupted by the compound and the stress responses that are activated, offering clues to its mechanism of action. asm.org
Proteomics: By analyzing the entire protein content of the fungal cell, proteomics can identify the direct protein targets of this compound and characterize changes in protein expression and post-translational modifications that occur upon drug exposure. nih.gov
Metabolomics: This approach analyzes the complete set of small-molecule metabolites within a fungus. It can reveal metabolic pathways that are blocked or altered by this compound, providing a functional readout of its cellular impact. nih.gov
A multi-omics approach, combining data from these different platforms, would provide a powerful and holistic view of the drug-pathogen interaction, accelerating mechanism-of-action studies and the prediction of resistance mechanisms. nih.gov
Table 3: Application of Omics Technologies in this compound Research
| Omics Technology | Primary Application | Example Finding |
|---|---|---|
| Genomics | Identifying resistance mutations. | A point mutation in the target enzyme's gene is found in resistant isolates. nih.gov |
| Transcriptomics | Understanding cellular response to the drug. | Upregulation of ergosterol biosynthesis genes as a compensatory response. asm.org |
| Proteomics | Identifying direct protein targets and pathways. | Changes in the abundance of cell wall-related proteins after drug exposure. nih.gov |
| Metabolomics | Characterizing metabolic perturbations. | Accumulation of a precursor metabolite indicates blockage of a specific biosynthetic pathway. nih.gov |
Investigation of this compound in Combination Therapy Research
Given the challenge of multidrug-resistant fungi, combination therapy is an increasingly important strategy. jocmr.org It is crucial to investigate the potential of this compound for use in combination with existing antifungal drugs. The goals of combination therapy are to achieve synergistic or additive effects, broaden the spectrum of activity, and prevent the emergence of resistance. nih.gov
Research would involve in vitro checkerboard assays to systematically test this compound against a panel of fungi in combination with representatives from all major antifungal classes:
Polyenes (e.g., Amphotericin B): A combination could be synergistic if this compound disrupts a pathway that enhances the ability of Amphotericin B to bind to ergosterol or form pores. nih.gov
Azoles (e.g., Fluconazole (B54011), Voriconazole): If this compound targets a different pathway than ergosterol synthesis, a synergistic effect is possible. For example, combining an agent that weakens the cell wall could increase azole penetration. nih.gov
Echinocandins (e.g., Caspofungin, Micafungin): Combining a cell wall synthesis inhibitor with an agent that targets the cell membrane or another essential process is a well-established strategy for seeking synergy. dovepress.com
Interactions are typically classified as synergistic, additive, indifferent, or antagonistic based on the Fractional Inhibitory Concentration Index (FICI). mdpi.com Promising synergistic combinations identified in vitro must then be validated in vivo using animal models to confirm improved outcomes, such as increased survival or a greater reduction in fungal burden compared to monotherapy. nih.gov
Table 4: Potential Combination Therapy Strategies for this compound
| Combination Partner Class | Example Drug | Rationale for Combination |
|---|---|---|
| Polyenes | Amphotericin B | Increased drug penetration or complementary mechanisms of membrane disruption. nih.gov |
| Azoles | Voriconazole | Dual targeting of different essential pathways (e.g., ergosterol synthesis and a novel target). nih.gov |
| Echinocandins | Caspofungin | Simultaneous disruption of cell wall and cell membrane integrity or other cellular processes. dovepress.com |
| Pyrimidines | Flucytosine | Inhibition of both nucleic acid synthesis and a novel target pathway. nih.gov |
Expanding the Scope of this compound Research to Neglected Fungal Diseases
While much antifungal research focuses on pathogens like Candida and Aspergillus, there is a critical need for effective treatments for Neglected Tropical Diseases (NTDs) of fungal origin. nih.govgaffi.org These diseases, such as mycetoma, chromoblastomycosis, and sporotrichosis, cause severe morbidity and disability, primarily in impoverished populations. nih.govfungaleducation.org
A crucial future direction for this compound is to evaluate its activity against the causative agents of these neglected diseases. Current treatments are often long, costly, and have limited efficacy. nih.gov Research should be undertaken to determine the in vitro susceptibility of pathogens such as Madurella mycetomatis (the primary cause of eumycetoma) and Fonsecaea pedrosoi (a common agent of chromoblastomycosis) to this compound. fungaleducation.org
If promising in vitro activity is observed, further studies using relevant animal models (e.g., murine models of subcutaneous infection) would be warranted. Success in this area could provide a new therapeutic option for these devastating and under-researched infections, addressing a significant unmet medical need. nih.gov
Table 5: Selected Neglected Fungal Diseases and Their Causative Agents
| Neglected Fungal Disease | Common Causative Agents | Therapeutic Challenge |
|---|---|---|
| Eumycetoma | Madurella mycetomatis | Extremely difficult to treat; often requires extensive surgery in addition to prolonged antifungal therapy. fungaleducation.org |
| Chromoblastomycosis | Fonsecaea pedrosoi, Cladophialophora carrionii | Infections are chronic and highly refractory to existing antifungal agents. fungaleducation.org |
| Sporotrichosis | Sporothrix species (e.g., S. brasiliensis) | Can become disseminated, and treatment options are limited, particularly for severe cases. gaffi.org |
| Paracoccidioidomycosis | Paracoccidioides species | Requires long-term therapy, and relapse is common. gaffi.org |
Q & A
Q. Advanced
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with cytotoxicity data to predict toxicity .
- Molecular docking : Screen against fungal ergosterol and human cholesterol to prioritize derivatives with higher selectivity .
- Molecular dynamics simulations : Assess membrane interaction stability to refine aggregation behavior (e.g., amphotericin B’s sterol sponge mechanism) .
Validate predictions with in vitro cytotoxicity assays on mammalian cell lines (e.g., HepG2).
What strategies are effective in evaluating potential synergism between this compound and other antifungal agents?
Q. Advanced
- Checkerboard assays : Calculate fractional inhibitory concentration (FIC) indices to classify interactions (synergistic FIC ≤ 0.5).
- Transcriptomic profiling : Identify upregulated/downregulated pathways in fungal cells exposed to combinations (e.g., ergosterol biosynthesis or efflux pumps) .
- In vivo validation : Use murine models to test survival benefits and toxicity reductions, as demonstrated in micafungin combination studies .
Which molecular characterization techniques are critical for confirming the structure and purity of this compound in research settings?
Q. Basic
- ESI-QTOF-MS : For accurate mass determination and fragmentation analysis (e.g., m/z 501.66 for this compound) .
- NMR spectroscopy : Assign stereochemistry and confirm functional groups (e.g., C28H27N3O2S2 backbone) .
- HPLC-UV/Vis : Assess purity (>95%) and detect degradation products under stress conditions (e.g., heat, light) .
How can researchers investigate the emergence of resistance to this compound in fungal pathogens?
Q. Advanced
- Serial passage assays : Expose F. oxysporum to sub-inhibitory concentrations over 20–30 generations.
- Whole-genome sequencing : Identify mutations in resistance-associated genes (e.g., ERG11 for sterol biosynthesis or CDR1 for efflux pumps) .
- Efflux inhibition : Co-administer verapamil (a broad-spectrum efflux inhibitor) to assess pump-mediated resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
